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Compound of Interest

Compound Name: DAT-230

Cat. No.: B612056 Get Quote

Disclaimer: Publicly available information on a compound designated "DAT-230" is not

available. The development code "SOM230" corresponds to the approved drug Pasireotide.[1]

[2][3][4] This guide will therefore summarize the pharmacology and toxicology of Pasireotide as

a representative example to fulfill the structural and content requirements of the request.

Introduction
Pasireotide (formerly SOM230) is a multi-receptor targeted somatostatin analogue.[1][2][3] It is

designed to have a broader binding profile compared to earlier generations of somatostatin

analogues, such as octreotide. This document provides a technical overview of its

pharmacological properties, toxicological profile, and associated experimental methodologies,

intended for researchers and drug development professionals.

Pharmacology
Pasireotide is a cyclohexapeptide that exerts its effects by binding with high affinity to multiple

somatostatin receptor subtypes (SSTRs).[4] Unlike older analogues that primarily target

SSTR2, Pasireotide also binds strongly to SSTR1, SSTR3, and SSTR5.[1][3] This broad

receptor profile allows it to modulate a wider range of physiological processes, including the

potent suppression of Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-I), and

Adrenocorticotropic Hormone (ACTH) secretion.[1][4] Its action on these pathways makes it an

effective treatment for acromegaly and Cushing's disease.[1][2]
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The binding affinity and functional activity of Pasireotide have been characterized across

various receptor subtypes. The data below is compiled from in vitro assays.

Receptor Subtype Binding Affinity (pKi) Functional Activity (IC50)

SSTR1 8.2 -

SSTR2 9.0 -

SSTR3 9.1 -

SSTR4 <7.0 -

SSTR5 9.9 -

GH Release (rat pituitary cells) - 0.4 nM

Data sourced from MedChemExpress product information and peer-reviewed literature.[4]

A common method to determine binding affinity is a competitive radioligand binding assay.

Cell Culture: Stably transfected CHO-K1 cells expressing individual human SSTR subtypes

are cultured to confluence.

Membrane Preparation: Cells are harvested, and crude membranes are prepared by

homogenization and centrifugation.

Binding Reaction: Membranes are incubated in a binding buffer containing a constant

concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and varying

concentrations of the test compound (Pasireotide).

Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50

value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff

equation.
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Toxicology
The toxicological profile of Pasireotide has been evaluated in preclinical animal studies and

human clinical trials.

Finding Category Observation Species/Population

Common Adverse Events

Hyperglycemia, diarrhea,

nausea, abdominal pain,

cholelithiasis

Human

Metabolic Effects
Increased serum glucose,

decreased serum insulin[4]
Animal (mouse), Human

Tumorigenicity
No evidence of carcinogenicity

in 2-year rodent studies
Rat, Mouse

Genotoxicity

Negative in a standard battery

of in vitro and in vivo

genotoxicity assays

N/A

Note: The most significant and common adverse effect is hyperglycemia, resulting from the

inhibition of insulin secretion via SSTR5 on pancreatic beta cells.[2]

A general protocol for a sub-chronic rodent toxicity study is as follows.

Animal Model: Healthy, young adult Sprague-Dawley rats are acclimated to laboratory

conditions.

Dose Administration: Animals are divided into groups and administered Pasireotide or a

vehicle control via subcutaneous injection daily for a period of 13 weeks. Dose levels are

selected based on acute toxicity studies.

In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and

food consumption are measured weekly.

Clinical Pathology: Blood and urine samples are collected at specified intervals for

hematology, clinical chemistry, and urinalysis.
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Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is

performed, and organ weights are recorded.

Histopathology: A comprehensive set of tissues from all animals is collected, preserved,

processed, and examined microscopically by a veterinary pathologist.

Visualizations: Pathways and Workflows
The diagram below illustrates the multi-receptor signaling mechanism of Pasireotide, leading to

the inhibition of hormone secretion.
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Experiment Setup

Treatment Phase

Data Acquisition

Analysis

1. Seed Cells
in 96-well plate

2. Incubate 24h
for cell adherence

3. Add varying concentrations
of Pasireotide

4. Incubate for 72h

5. Add Cell Viability Reagent
(e.g., MTT, CellTiter-Glo)

6. Measure Signal
(Absorbance/Luminescence)

7. Plot Dose-Response Curve
& Calculate IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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